molecular formula C15H11IN4OS B5918458 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5918458
M. Wt: 422.2 g/mol
InChI Key: PGEWUTAQRAIMDY-UHFFFAOYSA-N
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Description

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 2-iodoaniline with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetonitrile, with the use of a catalyst like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The iodophenyl group in the compound makes it susceptible to nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells .

The molecular pathways affected by the compound include the MAPK/ERK pathway and the PI3K/Akt pathway, both of which are critical for cell growth and survival. By disrupting these pathways, the compound can effectively inhibit the growth of cancer cells and induce cell death .

Comparison with Similar Compounds

1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other thiadiazole derivatives to highlight its uniqueness:

    1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a benzylthio group instead of an iodophenyl group, which affects its chemical reactivity and biological activity.

    N-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea: This compound has a methoxyphenyl group, which alters its solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN4OS/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEWUTAQRAIMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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